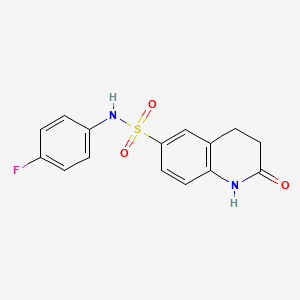
N-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Properties
- Precursor to Biologically Active Substituted Quinolines: The title compound is used as a precursor for biologically active substituted quinolines. Its structure shares similarities with other N-phenylmethane sulfonamide derivatives, exhibiting specific geometric properties and forming a six-membered ring via intramolecular N—H⋯O hydrogen bonding (Zia-ur-Rehman et al., 2008).
Biological and Pharmacological Activities
Inhibitor of Tubulin Polymerization with Anti-Cancer Activity
Quinoline sulfonamide derivatives, including N-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide, show potential as inhibitors of tubulin polymerization, exhibiting strong inhibitory effects on cancer cell proliferation, notably in the HeLa cell line (Ma & Gong, 2022).
Synthesis of Fluorinated Isoquinolines and Quinolines
The compound is involved in the synthesis of fluorinated isoquinolines and quinolines, demonstrating high yields in specific chemical processes. These derivatives are significant in medicinal chemistry due to their unique properties (Ichikawa et al., 2006).
Antitumor Properties
The compound has been studied in the synthesis of various derivatives that exhibit selective in vitro inhibition of cancer cell lines, indicating its potential as an antitumor agent (McCarroll et al., 2007).
Cytotoxic Activity Against Cancer Cell Lines
It has been used to synthesize sulfonamide derivatives with significant cytotoxic activity against breast and colon cancer cell lines (Ghorab et al., 2015).
Chemical Transformations and Synthesis
Intermediates to Sulfonyl Derivatives
It serves as an intermediate in the production of heterocyclic sulfones, sulfonamides, and sulfonyl fluorides, playing a crucial role in medicinal chemistry (Patel, Laha, & Moschitto, 2022).
Synthesis of Quinolone Ring System
The compound is integral to the methods for synthesizing the quinolone ring system, a key structure in combating infections (Grohe, 1998).
Miscellaneous Applications
Fluorinating Agents
Utilized in oxidative fluorination reactions, the compound serves as a precursor for the production of 4-fluorophenyl sulfonamides (Buckingham et al., 2015).
Amylolytic Agents
Derivatives of this compound have been synthesized and shown to have significant activity as amylolytic agents against certain fungi (Makki, Bakhotmah, & Abdel-Rahman, 2012).
Eigenschaften
Produktname |
N-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide |
|---|---|
Molekularformel |
C15H13FN2O3S |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide |
InChI |
InChI=1S/C15H13FN2O3S/c16-11-2-4-12(5-3-11)18-22(20,21)13-6-7-14-10(9-13)1-8-15(19)17-14/h2-7,9,18H,1,8H2,(H,17,19) |
InChI-Schlüssel |
BANOCBYMYBHZCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Löslichkeit |
48.1 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



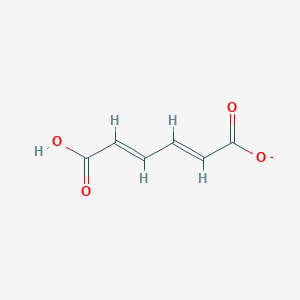
![(E)-N-(benzimidazol-1-yl)-1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanimine](/img/structure/B1241902.png)
![(2E)-2-[(2-ethoxybenzoyl)hydrazinylidene]propanoic acid](/img/structure/B1241904.png)
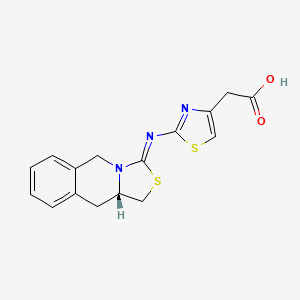
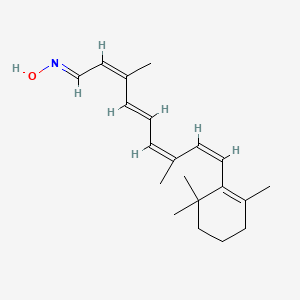
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[ethyl-(1-methylthieno[2,3-d]pyrimidin-1-ium-4-yl)amino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1241907.png)
![1-cyclopropyl-7-[(2S)-2-[(dimethylamino)methyl]morpholin-4-yl]-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B1241912.png)
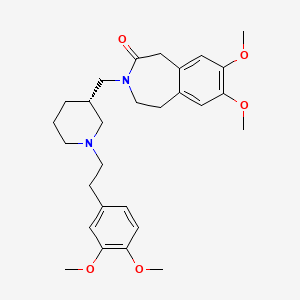
![1,5,7,9,11,14-Hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid](/img/structure/B1241916.png)
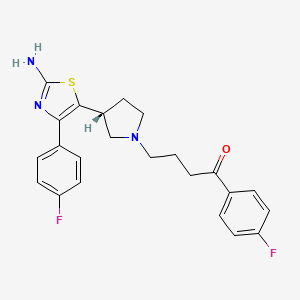
![2-methoxy-3,5-dimethyl-6-[(1R,2'R,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one](/img/structure/B1241920.png)
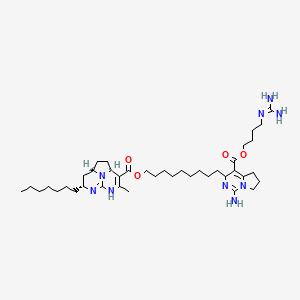
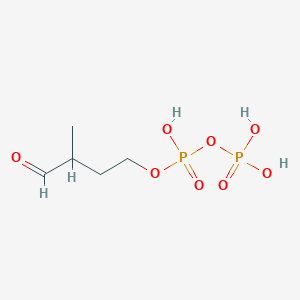
![(2S)-2-amino-N-[3-(3-aminopropylamino)propyl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1241923.png)